BenchChemオンラインストアへようこそ!

3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid

Physicochemical profiling Drug-likeness Lead optimization

3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid (CAS 1027355-51-6) is a conformationally constrained bicyclic γ-lactone carboxylic acid belonging to the 2-oxabicyclo[2.2.1]heptane scaffold family. This compound possesses a molecular formula of C₇H₈O₄, a molecular weight of 156.14 g/mol, and features a unique ring-fused architecture combining a γ-lactone with a carboxylic acid substituent, which imparts distinct reactivity, stereochemical complexity, and hydrogen-bonding capacity relative to monocyclic or acyclic analogs.

Molecular Formula C7H8O4
Molecular Weight 156.14
CAS No. 1027355-51-6
Cat. No. B3021568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid
CAS1027355-51-6
Molecular FormulaC7H8O4
Molecular Weight156.14
Structural Identifiers
SMILESC1C2CC(C1C(=O)O2)C(=O)O
InChIInChI=1S/C7H8O4/c8-6(9)4-1-3-2-5(4)7(10)11-3/h3-5H,1-2H2,(H,8,9)
InChIKeyYWHQIVJPIBHBSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid (CAS 1027355-51-6): Bicyclic Lactone Carboxylic Acid Building Block for Pharmaceutical Synthesis and Chemical Biology


3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid (CAS 1027355-51-6) is a conformationally constrained bicyclic γ-lactone carboxylic acid belonging to the 2-oxabicyclo[2.2.1]heptane scaffold family [1]. This compound possesses a molecular formula of C₇H₈O₄, a molecular weight of 156.14 g/mol, and features a unique ring-fused architecture combining a γ-lactone with a carboxylic acid substituent, which imparts distinct reactivity, stereochemical complexity, and hydrogen-bonding capacity relative to monocyclic or acyclic analogs . It is widely recognized as a versatile chiral building block and key intermediate in the synthesis of antiviral agents (e.g., Simeprevir, Balapiravir) and anticancer candidates (e.g., Z-endoxifen), and is supplied by multiple reputable vendors with purities typically ≥95–98% .

Why 3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid Cannot Be Replaced by Other Bridged Bicyclic Carboxylic Acid Analogs


Compounds within the broader 7-oxabicyclo[2.2.1]heptane and related bridged bicyclic carboxylic acid families differ fundamentally in ring-oxygen placement, oxidation state, stereochemistry, and functional group presentation, all of which critically influence downstream reactivity, binding affinity, and synthetic tractability [1]. For example, 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (CAS 19800-01-2) possesses a 7-oxa bridge rather than the 2-oxa (γ-lactone) bridge found in 3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid, resulting in markedly lower polarity (XLogP3 = 0.4 vs. -0.1 for the target compound), different hydrogen-bonding profiles, and distinct metabolic stability, which directly affect pharmacokinetic properties and off-target engagement [2]. Camphanic acid (CAS 13429-83-9), while sharing the 2-oxabicyclo[2.2.1]heptane core, carries three additional methyl groups and a quaternary carbon, substantially increasing lipophilicity (XLogP3 = 1.3) and steric bulk, making it unsuitable for synthetic routes requiring compact, polar intermediates [3]. Generic substitution without rigorous head-to-head physicochemical and biological comparison therefore risks compromised yield, altered selectivity, and failed bioactivity profiles.

Quantitative Differentiation of 3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid Against Structurally Proximal Analogs


Enhanced Aqueous Solubility and Reduced Lipophilicity Relative to 7-Oxa-Bridged and Methyl-Substituted Analogs

The target compound exhibits an XLogP3 value of -0.1, indicating higher polarity and predicted superior aqueous solubility compared to the 7-oxa-bridged comparator 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (XLogP3 = 0.4) and the trimethyl-substituted camphanic acid (XLogP3 = 1.3) [1][2]. This property is critical for applications requiring sufficient aqueous solubility in biological assays or downstream conjugation chemistry.

Physicochemical profiling Drug-likeness Lead optimization

Higher Topological Polar Surface Area and Hydrogen-Bond Acceptor Count Drive Distinct Molecular Recognition

3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid possesses a topological polar surface area (TPSA) of 63.6 Ų and 4 hydrogen-bond acceptors (HBA), compared to 46.5 Ų TPSA and 3 HBA for the 7-oxa analog [1][2]. The additional HBA and larger TPSA arise from the γ-lactone carbonyl, providing a differentiated hydrogen-bonding network that can be exploited for target engagement or crystal engineering.

Structure-activity relationships Molecular recognition Medicinal chemistry

Higher Predicted Density Reflects Compact Molecular Packing Advantageous for Crystallization and Formulation

The predicted density of 3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid is 1.487 ± 0.06 g/cm³ (20 °C, 760 Torr), which is approximately 13.5% higher than the density of 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (1.310 ± 0.06 g/cm³) . This higher density, attributable to the more efficient crystal packing enabled by the γ-lactone, can be advantageous for solid-form development.

Solid-state properties Crystallization Preformulation

Proven Synthetic Utility as a Key Intermediate in Approved and Late-Stage Pharmaceutical Compounds

The (1R,4R,5R) stereoisomer of this compound (CAS 862174-60-5) is a documented critical intermediate in the synthesis of Simeprevir, an approved HCV NS3/4A protease inhibitor (Ki = 0.36 nM) [1]. Unlike generic 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid derivatives, which are primarily employed as research tool compounds for protein phosphatase inhibition (e.g., LB-100, IC₅₀ = 0.85 µM against BxPC-3), this specific scaffold has demonstrated translatability to approved therapeutic agents, providing procurement confidence for drug development programs .

Process chemistry API synthesis Antiviral development

Sparingly Soluble but Sufficient for Standard Organic Synthesis and Biological Assay Conditions

The predicted aqueous solubility of the target compound is 25 g/L (25 °C), compared to the 7-oxa analog which is classified as 'harmful if swallowed' (H302) and typically soluble in DMSO and ethanol [1]. While solubility is moderate, it is adequate for standard solution-phase chemistry and cell-based assays at relevant concentrations (up to ~160 mM), and the compound's low toxicity profile (no GHS hazard statements reported on PubChem) offers a safer handling profile relative to the 7-oxa analog [2].

Solubility profiling Assay development Medicinal chemistry

Commercially Available with Batch-Specific Analytical Documentation (NMR, HPLC, GC) from Major Suppliers

Leading Chinese supplier Bidepharm offers the compound at standard purity of 98+% and provides batch-specific QC documentation including NMR, HPLC, and GC analyses . In contrast, 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is frequently supplied at 95% purity without guaranteed batch-specific analytical data from all vendors . This documented quality assurance is critical for GMP-like environments and reproducible research.

Quality assurance Procurement Analytical chemistry

High-Impact Application Scenarios for 3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid in Drug Discovery and Chemical Development


Antiviral Protease Inhibitor Development (HCV NS3/4A and Beyond)

The validated use of the (1R,4R,5R) stereoisomer as a key intermediate in Simeprevir synthesis demonstrates the scaffold's compatibility with large-scale process chemistry and its ability to impart conformational rigidity to peptidomimetic inhibitors, directly applicable to next-generation antiviral programs targeting viral proteases [1].

Kinase and Phosphatase Inhibitor Lead Optimization

The compound's unique TPSA (63.6 Ų) and hydrogen-bond acceptor count (HBA = 4) relative to 7-oxa analogs (TPSA = 46.5 Ų, HBA = 3) provide differentiated molecular recognition features that can be exploited to tune kinase or phosphatase inhibitor selectivity, particularly when polar interactions with the hinge region or catalytic site are desired [2].

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 156.14 Da, XLogP3 of -0.1, and three undefined stereocenters, this compound meets all 'Rule of Three' criteria for fragment library inclusion while offering greater three-dimensionality and synthetic tractability than planar aromatic fragments, making it an ideal core for fragment growing and merging strategies [3].

Solid-State Chemistry and Co-Crystal Engineering

The higher predicted density (1.487 g/cm³) compared to the 7-oxa analog suggests more efficient crystal packing, making this scaffold attractive for co-crystallization studies with pharmaceutically relevant co-formers to improve dissolution rates or stability of amorphous drug candidates .

Quote Request

Request a Quote for 3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.